(2S)-morpholine-2-carboxamide hydrochloride
Description
Properties
CAS No. |
1841120-40-8 |
|---|---|
Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(2S)-morpholine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 |
InChI Key |
UJWGIIHZXUTSNZ-WCCKRBBISA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)C(=O)N.Cl |
Canonical SMILES |
C1COC(CN1)C(=O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2s Morpholine 2 Carboxamide and Its Chiral Precursors
Enantioselective Synthesis of the Morpholine (B109124) Ring System
Enantioselective methods aim to directly produce the desired enantiomer of the morpholine ring system from prochiral starting materials. This is often achieved through the use of chiral catalysts or reagents that can differentiate between enantiotopic faces or groups.
Asymmetric Cyclization Reactions
Asymmetric cyclization reactions are a powerful tool for the construction of chiral heterocyclic rings. In the context of morpholine synthesis, these reactions involve the formation of the ring in a manner that preferentially yields one enantiomer over the other. One notable approach is the intramolecular cyclization of substrates containing both a nucleophilic amine and a nucleophilic alcohol or their precursors. For instance, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can yield chiral morpholines. The use of bromine as an electrophile has been shown to induce the cyclization of N-allyl-β-aminoalcohols to form substituted morpholines. The stereochemistry of the starting amino alcohol directs the formation of the new stereocenters in the morpholine ring. mdpi.com
Another strategy involves the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. This one-pot reaction, utilizing a titanium catalyst for the hydroamination followed by a ruthenium catalyst for the asymmetric transfer hydrogenation, produces 3-substituted morpholines with high enantiomeric excess. mdpi.com While this example illustrates the formation of a C3-substituted morpholine, the principles of asymmetric catalysis in cyclization are directly applicable to the synthesis of C2-substituted morpholines.
Chiral Pool Approaches Utilizing Amino Alcohols and Related Chiral Building Blocks
The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. researchgate.net Amino acids and their derivatives, such as amino alcohols, are particularly useful building blocks for the synthesis of chiral morpholines due to their inherent stereochemistry. nih.govresearchgate.net
A common strategy involves the use of readily available chiral amino alcohols, which can be derived from the reduction of α-amino acids. nih.gov For example, a (2S)-amino alcohol can be elaborated into the (2S)-morpholine ring system through a series of reactions that build the remaining portion of the heterocycle without disturbing the existing stereocenter. This can involve N-alkylation with a suitable two-carbon electrophile that also contains a leaving group for the subsequent ring-closing etherification. A simple and high-yielding protocol for converting 1,2-amino alcohols to morpholines involves their reaction with ethylene (B1197577) sulfate. mdpi.com
The synthesis of morpholin-2-ones, which are precursors to morpholines, can be achieved through the condensation of arylglyoxals with vicinal amino alcohols. researchgate.netmdpi.com This reaction can be rendered diastereoselective by using a chiral amino alcohol from the chiral pool. The resulting morpholinone can then be further modified to introduce the carboxamide functionality and reduced to afford the desired (2S)-morpholine-2-carboxamide.
| Chiral Precursor | Synthetic Target | Key Transformation | Reference(s) |
| (S)-Amino Alcohols | (2S)-Morpholine Derivatives | N-alkylation and intramolecular cyclization | nih.gov, mdpi.com |
| Vicinal Amino Alcohols | Morpholin-2-ones | Condensation with arylglyoxals | researchgate.net, mdpi.com |
| D-(−)-lactic acid | Morpholine amide derivative | Grignard reaction and Corey–Chaykovsky epoxidation | thieme-connect.de |
Stereoselective Ring-Opening Reactions of Chiral Aziridines and Epoxides
The ring-opening of strained three-membered rings like aziridines and epoxides with suitable nucleophiles is a well-established and powerful method for the synthesis of 1,2-difunctionalized compounds, which are ideal precursors for morpholine synthesis. nih.gov The stereochemistry of the final product is often dictated by the stereochemistry of the starting epoxide or aziridine (B145994) and the SN2 nature of the ring-opening reaction.
Aziridines: Chiral aziridine-2-carboxylates or carboxamides are valuable intermediates for the synthesis of (2S)-morpholine-2-carboxamide. nih.govacs.org The ring-opening of an N-activated (2S)-aziridine-2-carboxamide at the C3 position with an oxygen nucleophile, such as the anion of a protected 2-hydroxyacetic acid derivative, followed by intramolecular cyclization, can lead to the desired morpholine ring system. The regioselectivity of the ring-opening is crucial and can be controlled by the choice of activating group on the aziridine nitrogen and the reaction conditions. mdpi.commdpi.comencyclopedia.pub Reports have shown that the ring-opening of aziridine-2-carboxamides with oxygen nucleophiles can be challenging, but certain promoters can facilitate this transformation. nih.gov
Epoxides: Similarly, chiral epoxides can serve as precursors to chiral morpholines. ajchem-b.com The reaction of a (2R,3R)-epoxide with a protected aminoethanol derivative would proceed via an SN2 attack at one of the epoxide carbons. Subsequent N-alkylation and cyclization would then yield the morpholine ring. The regioselectivity of the initial ring-opening is a key consideration, especially with unsymmetrically substituted epoxides. nih.gov Metal-catalyzed directed ring-opening reactions of epoxides have been developed to address this challenge. researchgate.net
| Chiral Starting Material | Nucleophile | Key Transformation | Resulting Stereochemistry | Reference(s) |
| (2S)-Aziridine-2-carboxamide | Oxygen nucleophile | Regioselective ring-opening and cyclization | (2S)-Morpholine derivative | nih.gov, acs.org |
| Chiral Epoxide | Aminoethanol derivative | SN2 ring-opening and cyclization | Controlled by epoxide stereochemistry | ajchem-b.com, nih.gov |
Asymmetric Hydrogenation and Reduction Strategies for Morpholine Ring Formation
Asymmetric hydrogenation is a highly efficient method for introducing chirality into a molecule. nih.gov In the context of morpholine synthesis, this strategy is typically applied to a prochiral dehydromorpholine precursor. The hydrogenation of the double bond is catalyzed by a chiral transition metal complex, which directs the addition of hydrogen to one face of the double bond, leading to a high enantiomeric excess of the desired chiral morpholine. scispace.comresearchgate.netrsc.orgnih.gov
The development of bisphosphine-rhodium catalysts with large bite angles has enabled the highly enantioselective hydrogenation of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in quantitative yields and with up to 99% ee. scispace.com This "after cyclization" approach is powerful due to its high efficiency and atom economy. scispace.com The success of this method depends on the ability to synthesize the dehydromorpholine substrate and the selection of an appropriate chiral catalyst and reaction conditions.
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference(s) |
| 2-Substituted Dehydromorpholines | Bisphosphine-Rhodium Complex | Up to 99% | scispace.com, researchgate.net, rsc.org, nih.gov |
Diastereoselective Synthesis of (2S)-Morpholine-2-carboxamide Derivatives
Diastereoselective synthesis relies on the presence of a chiral element, either in the substrate or as an auxiliary, to control the formation of new stereocenters. This approach results in the formation of diastereomers, which can then be separated.
Strategies Employing Chiral Auxiliaries for Inducing Stereoselectivity
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
In the synthesis of (2S)-morpholine-2-carboxamide derivatives, a chiral auxiliary can be attached to the nitrogen of a precursor to direct the formation of the C2 stereocenter. For example, a diastereoselective conjugate addition of a nucleophile to an α,β-unsaturated amide bearing a chiral auxiliary can establish the desired stereochemistry. The resulting adduct can then be further manipulated to form the morpholine ring. researchgate.net
Another approach involves the use of chiral auxiliaries in aldol (B89426) reactions to create the stereocenters that will become part of the morpholine ring. For instance, highly enantio- and diastereoselective boron-mediated aldol reactions of N-acyl morpholine carboxamides have been reported. The use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals is another example of this strategy. researchgate.netmdpi.com The chiral auxiliary controls the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary and functional group manipulations can then provide the enantiomerically enriched (2S)-morpholine-2-carboxamide.
| Chiral Auxiliary | Reaction Type | Key Feature | Reference(s) |
| Pseudoephedrine | Condensation with arylglyoxals | Formation of chiral morpholin-2-ones | researchgate.net, mdpi.com |
| Evans Auxiliaries | Conjugate Addition | Diastereoselective C-C bond formation | researchgate.net |
| Morpholine Amides | Boron-mediated Aldol Reaction | Diastereoselective formation of syn aldol adducts |
Substrate-Controlled Diastereoselection
In the synthesis of substituted morpholines, including the precursors to (2S)-morpholine-2-carboxamide, the stereochemistry of the final product can be dictated by the existing chiral centers in the starting materials. This substrate-controlled diastereoselection is a powerful strategy to achieve the desired stereoisomer.
One notable approach involves the diastereoselective synthesis of 2,3-disubstituted morpholine-2-carboxylic acid derivatives. These methods can yield either trans or cis products depending on the reaction conditions and the nature of the reactants. For instance, the condensation of an appropriate imine with a silylketene acetal (B89532) derived from a lactone can be controlled to favor a specific diastereomer. The subsequent methanolysis and ring-closure sequence then furnishes the morpholine ring with the desired relative stereochemistry at the C2 and C3 positions nih.gov.
Another strategy employs the ring opening of activated small rings, such as 2-tosyl-1,2-oxazetidine, with α-formyl carboxylates. This base-catalyzed cascade reaction yields morpholine hemiaminals. The diastereoselectivity of this process can be influenced by the choice of base and reaction conditions, allowing for the synthesis of specific diastereomers of 2- and 3-substituted morpholines googleapis.com. The inherent stereochemistry of the starting materials guides the formation of the new stereocenters during the cyclization process.
The following table summarizes key aspects of substrate-controlled diastereoselective methods for synthesizing chiral morpholine precursors.
| Starting Materials | Key Reaction | Stereochemical Outcome | Reference |
| Chiral imine and silylketene acetal of a lactone | Condensation and cyclization | Diastereoselective formation of cis or trans 2,3-disubstituted morpholine-2-carboxylates | nih.gov |
| 2-Tosyl-1,2-oxazetidine and α-formyl carboxylates | Base-catalyzed cascade reaction | Diastereoselective synthesis of 2,3-disubstituted morpholine hemiaminals | googleapis.com |
Conversion Strategies to the Carboxamide Functionality
Once the chiral (2S)-morpholine-2-carboxylic acid or its ester derivative is obtained, the next critical step is the formation of the primary carboxamide. This transformation can be achieved through several synthetic routes.
Amidation Reactions of (2S)-Morpholine-2-carboxylic Acid Derivatives
A common and direct method for forming the carboxamide is the amidation of the corresponding carboxylic acid. This typically involves the activation of the carboxylic acid, followed by reaction with an amine source, in this case, ammonia (B1221849) or a protected form thereof. Peptide coupling reagents are frequently employed to facilitate this transformation, minimizing side reactions and preserving the stereochemical integrity of the chiral center.
The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activates the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by ammonia to yield the desired (2S)-morpholine-2-carboxamide. The choice of solvent and reaction temperature is crucial to ensure complete reaction and prevent racemization.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester). These intermediates can then react with ammonia under milder conditions to afford the final carboxamide.
Direct Synthesis Approaches to the Amide Moiety
While less common for this specific target, direct synthesis approaches aim to introduce the amide functionality during the construction of the morpholine ring or from a precursor that already contains a nitrogen-based functional group at the C2 position. For instance, a synthetic route could be envisioned starting from a precursor with a nitrile group at the C2 position of the morpholine ring, which could then be hydrolyzed to the primary amide. However, controlling the stereochemistry at the C2 position in such a route can be challenging.
Formation and Stability of the Hydrochloride Salt
The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is often performed to improve the compound's stability, crystallinity, and solubility, which are important properties for handling, purification, and potential pharmaceutical applications.
Protonation Chemistry and Crystallization Techniques
(2S)-Morpholine-2-carboxamide contains a basic nitrogen atom within the morpholine ring, which can be protonated by a strong acid like hydrochloric acid (HCl). The reaction is typically carried out by treating a solution of the free base of (2S)-morpholine-2-carboxamide with a solution of HCl in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.
The protonation of the morpholine nitrogen leads to the formation of the morpholinium chloride salt. The choice of solvent is critical for the crystallization of the hydrochloride salt. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal, as this will induce precipitation or crystallization of the salt upon addition of HCl.
Various crystallization techniques can be employed to obtain a pure, crystalline product. These include:
Cooling Crystallization: The hydrochloride salt is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization.
Antisolvent Crystallization: The hydrochloride salt is dissolved in a solvent in which it is soluble, and then an antisolvent (a solvent in which the salt is insoluble) is added to induce precipitation.
Evaporative Crystallization: The hydrochloride salt is dissolved in a volatile solvent, and the solvent is slowly evaporated to increase the concentration and induce crystallization.
The morphology and purity of the resulting crystals can be influenced by factors such as the rate of cooling, the choice of solvent system, and the presence of impurities.
Influence of Salt Formation on Synthetic Efficiency and Isolation
Enhanced Crystallinity: Hydrochloride salts are often more crystalline than their corresponding free bases. This facilitates purification by recrystallization, allowing for the removal of impurities that may have been carried through the synthetic sequence.
Improved Handling and Stability: The crystalline nature of the salt makes it easier to handle and weigh compared to potentially oily or amorphous free bases. Salt formation can also protect the amine from degradation over time.
Simplified Isolation: As the hydrochloride salt often has lower solubility in organic solvents compared to the free base, it can be selectively precipitated from the reaction mixture, providing a straightforward method for isolation and purification. This can eliminate the need for more complex purification techniques like column chromatography, which can be time-consuming and lead to product loss.
The following table summarizes the key aspects of the hydrochloride salt formation.
| Process | Description | Key Considerations |
| Protonation | Reaction of the basic morpholine nitrogen with hydrochloric acid. | Stoichiometry of HCl, choice of acid source (gas or solution). |
| Crystallization | Formation of a solid, crystalline salt from solution. | Solvent selection, temperature control, rate of supersaturation. |
| Isolation | Separation of the solid salt from the mother liquor. | Filtration, washing with an appropriate solvent to remove impurities. |
Applications of 2s Morpholine 2 Carboxamide Hydrochloride in Asymmetric Organic Synthesis
Role as a Chiral Building Block for Complex Molecule Construction
As a chiral building block, the (2S)-morpholine-2-carboxamide moiety is incorporated as a permanent part of the target molecule's final structure. The inherent chirality of the building block is transferred directly to the product, establishing a key stereocenter from the outset of the synthesis. enamine.net This approach is a cornerstone of the "chiral pool" strategy, which leverages readily available, enantiopure compounds derived from natural sources.
Synthesis of Stereodefined Amine Derivatives
The carboxamide functional group at the C2 position of the morpholine (B109124) ring serves as a versatile chemical handle. One of the fundamental transformations of a carboxamide is its reduction to an amine. Standard reducing agents, such as lithium aluminum hydride (LiAlH₄), can be employed to convert the -CONH₂ group into a -CH₂NH₂ group. This reaction transforms (2S)-morpholine-2-carboxamide into (S)-(morpholin-2-yl)methanamine, a stereodefined primary amine.
This resulting chiral amine is a crucial intermediate for further synthetic elaborations. It can be used in a variety of subsequent reactions, including N-alkylation, N-acylation, and reductive amination, to produce a diverse array of complex amine derivatives with a conserved stereocenter adjacent to the morpholine ring. This strategy provides a reliable route to chiral β-amino alcohol derivatives, which are significant structural motifs in many biologically active compounds.
Incorporation into Heterocyclic Scaffolds and Ring Systems
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties which can enhance the solubility and metabolic stability of drug candidates. nih.govresearchgate.net The (2S)-morpholine-2-carboxamide framework can be incorporated into larger, more complex heterocyclic systems through diversity-oriented synthesis (DOS) strategies. researchgate.net These strategies aim to create libraries of structurally diverse molecules for biological screening. researchgate.net
Research has focused on creating novel molecular scaffolds that embed the morpholine unit. For example, synthetic routes have been developed to produce spiro-bis-morpholine systems, where two morpholine rings are joined through a common spirocyclic center. acs.orgbirmingham.ac.uk One such synthesis involves the creation of a 2-methylidenemorpholine intermediate, which then undergoes regioselective iodoacetalization and subsequent ring closure to form the second morpholine ring. acs.org While these syntheses may not start directly from (2S)-morpholine-2-carboxamide, they construct the essential, substituted chiral morpholine core that is the hallmark of this building block. Furthermore, the fusion of morpholine motifs onto other bioactive heterocyclic systems, such as benzimidazoles, has been explored to generate novel compounds with enhanced biological properties. openmedicinalchemistryjournal.com
Precursor in Total Synthesis of Chiral Intermediates
Chiral building blocks like (2S)-morpholine-2-carboxamide are fundamental starting materials for the total synthesis of complex natural products and pharmaceutical agents. nih.gov By providing a pre-defined stereocenter and a functionalized heterocyclic core, such intermediates significantly shorten synthetic routes and simplify the challenge of stereochemical control. The morpholine moiety is a key structural component in numerous approved drugs, particularly those active in the central nervous system (CNS). acs.orgnih.gov Its presence is often associated with improved blood-brain barrier permeability and metabolic profiles. acs.org
The use of enantiomerically pure morpholine derivatives as precursors ensures that the final product is obtained as a single enantiomer, which is critical for therapeutic efficacy and safety. Although specific total syntheses starting directly from (2S)-morpholine-2-carboxamide hydrochloride are not prominently detailed in broad surveys, its structural features make it an ideal precursor for chiral intermediates used in the synthesis of complex pharmaceutical targets.
Utilization as a Chiral Auxiliary for Stereocontrol
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. This methodology is one of the most powerful and reliable strategies in asymmetric synthesis.
While the direct use of (2S)-morpholine-2-carboxamide as an auxiliary is not extensively documented, closely related N-acyl morpholine structures, where the morpholine ring provides the chiral environment, have proven to be highly effective in controlling stereochemistry.
Control of Diastereoselectivity in Carbon-Carbon Bond-Forming Reactions
The enantioselective aldol (B89426) reaction is a premier method for forming carbon-carbon bonds while simultaneously creating two new stereocenters. researchgate.net The stereochemical outcome of these reactions can be effectively controlled by using a chiral auxiliary. Research has demonstrated that N-acyl morpholine carboxamides can function as excellent chiral auxiliaries in boron-mediated aldol reactions. researchgate.net
In these reactions, the chiral morpholine amide is attached to a simple acyl group (e.g., propionyl). The enolate is generated using a boron reagent, such as (Ipc)₂BOTf (diisopinocampheylboron triflate), and a base. This chiral enolate then reacts with an aldehyde. The steric environment created by the chiral morpholine ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This results in the formation of the aldol addition product with a high degree of diastereoselectivity. researchgate.net The reaction consistently favors the syn-aldol product with excellent enantiomeric excess. researchgate.net
The table below summarizes the results of (Ipc)₂BOTf-mediated aldol reactions using a chiral N-propionyl morpholine auxiliary with various aldehydes, showcasing the high yields and stereoselectivity achieved.
| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Propanal | 81 | >95:5 | 96 |
| 2 | Isobutyraldehyde | 84 | >95:5 | 96 |
| 3 | Benzaldehyde | 75 | >95:5 | 96 |
| 4 | Crotonaldehyde | 72 | >95:5 | 95 |
| 5 | Cinnamaldehyde | 80 | >95:5 | 94 |
Data derived from research on diastereoselective aldol reactions of morpholine carboxamides. researchgate.net
Stereochemical Induction in Functionalization Reactions
Stereochemical induction is the process by which the chirality in one part of a molecule influences the formation of a new stereocenter elsewhere in the molecule. The use of N-acyl morpholine amides as chiral auxiliaries in aldol reactions is a clear example of this principle applied to a functionalization reaction. The reaction not only forms a C-C bond but also introduces a hydroxyl (-OH) group at the β-position to the carbonyl with a specific, predictable stereochemistry.
The chiral auxiliary dictates the facial selectivity of the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. The rigid, chair-like conformation of the intermediate boron-enolate complex, influenced by the morpholine auxiliary, effectively locks the transition state into a single preferred geometry. This high level of organization in the transition state is responsible for the excellent stereochemical induction observed, leading to the formation of a specific diastereomer of the β-hydroxy amide product. researchgate.net This control over the stereochemistry of the newly introduced hydroxyl group is crucial for the synthesis of polyketide natural products and other complex chiral molecules where precise control of multiple stereocenters is required.
Derivatization and Functionalization Strategies of 2s Morpholine 2 Carboxamide Scaffold
Modifications at the Nitrogen Atom of the Morpholine (B109124) Ring
The secondary amine within the morpholine ring is a key site for nucleophilic reactions, allowing for extensive derivatization through alkylation and acylation, and requiring strategic use of protecting groups during multi-step syntheses.
N-alkylation introduces alkyl groups onto the nitrogen atom of the morpholine ring, a common strategy to enhance lipophilicity or to introduce specific functionalities. This can be achieved through reactions with various alkylating agents. For instance, the reaction of morpholine with alcohols in the presence of a catalyst like CuO–NiO/γ–Al2O3 represents a method for N-alkylation. gentaur.comresearchgate.net In one study, the N-methylation of morpholine with methanol yielded N-methylmorpholine with a 95.3% conversion rate and 93.8% selectivity under optimized conditions. gentaur.comresearchgate.net This catalytic system is also effective for other primary alcohols, although reactions with secondary alcohols tend to be less selective. gentaur.comresearchgate.net Another approach involves reacting morpholine with alkyl halides or using reductive amination.
N-acylation involves the introduction of an acyl group to the morpholine nitrogen, forming a stable amide linkage. This modification can significantly alter the electronic properties and biological activity of the molecule. Acylation can be carried out using acylating agents like acyl chlorides or anhydrides. A reported method for producing N-acetyl morpholine involves the acylation reaction between morpholine and methyl acetate, which under controlled conditions, can achieve high yields. google.com
Table 1: Representative N-Alkylation and N-Acylation Reactions for the Morpholine Scaffold
| Reaction Type | Reagents and Conditions | Product | Yield | Reference |
| N-Methylation | Methanol, CuO–NiO/γ–Al2O3 catalyst, 220 °C | N-Methylmorpholine | 93.8% (Selectivity) | gentaur.comresearchgate.net |
| N-Ethylation | Ethanol, CuO–NiO/γ–Al2O3 catalyst, 220 °C | N-Ethylmorpholine | 87.6% (Selectivity) | researchgate.net |
| N-Acetylation | Methyl acetate, 130–150 °C, 0.5–0.9 MPa | N-Acetylmorpholine | 70–78% | google.com |
| N-Benzylation | Benzyl chloride, K2CO3, Acetonitrile, reflux | N-Benzylmorpholine derivative | 65% | mdpi.com |
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the morpholine nitrogen to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be selectively removed later. The most common protecting groups for secondary amines like morpholine are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. It is stable under a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The synthesis of (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid, a closely related precursor, is well-documented, highlighting the utility of this protecting group for the (2S)-morpholine-2-carboxamide scaffold. gentaur.comnih.gov
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and a mild base. total-synthesis.comresearchgate.net A key advantage of the Cbz group is its stability to acidic and basic conditions, providing orthogonality with other protecting groups. It is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which cleaves the benzyl group. masterorganicchemistry.comtotal-synthesis.com
Table 2: Common Protecting Groups for the Morpholine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | masterorganicchemistry.com |
| benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) | masterorganicchemistry.comtotal-synthesis.com |
Functionalization of the Carboxamide Group
The primary carboxamide group at the C-2 position is another key site for derivatization, allowing for reductive transformations or substitutions at the carboxamide nitrogen.
The carboxamide functionality can be reduced to an amine, providing a route to (2S)-morpholin-2-ylmethanamine derivatives. This transformation extends the carbon chain and introduces a primary amine, which can be further functionalized. The most common and powerful reagent for this reduction is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.ca The reaction mechanism involves the conversion of the carbonyl group (C=O) into a methylene group (-CH₂-). ucalgary.ca Unlike the reduction of esters or carboxylic acids which yield alcohols, the reduction of primary amides with LiAlH₄ typically proceeds all the way to the amine. masterorganicchemistry.comucalgary.ca The resulting primary amine serves as a valuable intermediate for further synthetic modifications.
Reduction of a primary amide to a primary alcohol is a more challenging transformation and is not a typical outcome with standard reagents like LiAlH₄. However, under specific, carefully controlled conditions or with specialized reagents, it may be possible, though the formation of the amine is generally the predominant pathway.
Creating N'-substituted derivatives from a primary carboxamide (R-CONH₂) to form a secondary amide (R-CONHR') via direct substitution is generally not a feasible synthetic route. A more practical and widely used strategy involves a two-step process:
Hydrolysis: The primary carboxamide is first hydrolyzed to the corresponding carboxylic acid, in this case, (2S)-morpholine-2-carboxylic acid. This is typically achieved under acidic or basic conditions.
Amide Coupling: The resulting carboxylic acid is then coupled with a desired primary or secondary amine (R'NH₂ or R'₂NH). This reaction requires the activation of the carboxylic acid, which can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. epa.gov Alternatively, a wide range of peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate the formation of the new amide bond under milder conditions. epa.gov
This sequence allows for the synthesis of a diverse library of N'-substituted (2S)-morpholine-2-carboxamide derivatives, which is a common strategy in drug discovery to explore structure-activity relationships. epa.gov
Ring Modifications and Substitutions on the Morpholine Core
Introducing substituents directly onto the carbon atoms of the morpholine ring is a powerful strategy for creating structurally diverse analogs with potentially enhanced biological activity or improved pharmacokinetic properties. ru.nl The synthesis of C-substituted morpholines often involves constructing the ring from chiral precursors rather than modifying a pre-existing morpholine. ru.nl
Several synthetic strategies provide access to C-substituted morpholines:
Synthesis from Chiral Amino Alcohols: Enantiomerically pure amino alcohols can serve as starting materials to build the morpholine ring, ensuring stereochemical control at the desired carbon centers. ru.nl
Palladium-Catalyzed Carboamination: Intramolecular palladium-catalyzed reactions can be used to form the morpholine ring from appropriately designed precursors. For example, a Pd-catalyzed carboamination between a substituted ethanolamine derivative and an aryl or alkenyl bromide can generate cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
Synthesis from Epoxides: The ring-opening of chiral epoxides with nitrogen nucleophiles is another established method for constructing enantiopure substituted morpholines. researchgate.net
These methods allow for the introduction of substituents at various positions (C-3, C-5, C-6) on the morpholine core, leading to a wide array of analogs that would be inaccessible by direct functionalization of the unsubstituted ring. ru.nlnih.gov
Introduction of Additional Chiral Centers
The inherent chirality of the (2S)-morpholine-2-carboxamide scaffold at the C2 position provides a valuable starting point for the synthesis of more complex, stereochemically rich molecules. The introduction of new stereocenters can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. Key strategies to achieve this involve diastereoselective reactions that leverage the existing stereocenter to control the stereochemical outcome of subsequent transformations.
One prominent approach involves the diastereoselective synthesis of C3-substituted morpholine-2-carboxylic acid derivatives. Research has demonstrated that the condensation of an appropriate imine with a silylketene acetal (B89532) derived from a lactone, followed by a methanolysis/ring-closure tandem reaction, can yield 2,3-disubstituted morpholine-2-carboxylic esters with high diastereoselectivity. The relative stereochemistry at the C2 and C3 positions can be controlled by the reaction conditions. For instance, acid-catalyzed condensation of N-functionalized alkylimines tends to produce the trans-isomers, while base-catalyzed condensation of N-tosylimines can favor the cis-isomers rsc.org.
Another powerful method for introducing a new chiral center is through enantio- and diastereoselective aldol (B89426) reactions of N-acyl morpholine carboxamides. In this strategy, the morpholine nitrogen is first acylated, and the resulting amide is then subjected to an aldol reaction. The use of chiral boron reagents, such as (Ipc)₂BOTf, can mediate these reactions to proceed with high levels of stereocontrol, yielding aldol products with a new stereocenter adjacent to the N-acyl group. This method has been successfully applied to a variety of α-substituted N-acyl morpholine carboxamides, including those with α-bromo, α-chloro, and α-vinyl substituents, providing the corresponding aldol products in moderate to excellent yields and with high enantio- and diastereoselectivities nih.gov.
Catalytic methods have also been developed for the synthesis of C3-substituted morpholines and morpholin-2-ones, which can serve as precursors to chiral morpholine-2-carboxamides. For example, zinc chloride has been shown to catalyze a cyclizative 1,2-rearrangement to create morpholinones with an aza-quaternary center at the C3 position researchgate.net. The use of chiral auxiliaries, temporarily attached to the molecule, is another established strategy to guide the stereochemical course of reactions, enabling the synthesis of enantiomerically pure compounds sigmaaldrich.comnih.govnih.gov.
The following table summarizes representative examples of reactions that introduce additional chiral centers onto the morpholine-2-carboxamide (B182236) scaffold or its close derivatives.
| Starting Material Type | Reaction | Reagents/Catalyst | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Reference |
| N-Acyl morpholine carboxamide | Aldol Reaction | (Ipc)₂BOTf, Aldehyde | syn-aldol | High | nih.gov |
| Lactone and Imine | Condensation/Cyclization | Acid or Base catalyst | trans or cis | High | rsc.org |
| Amino alcohol derivative | Cyclizative 1,2-rearrangement | ZnCl₂ | Aza-quaternary center | Not specified | researchgate.net |
Regioselective Functionalization of the Morpholine Ring
Regioselective functionalization allows for the precise introduction of substituents at specific positions of the morpholine ring, which is critical for fine-tuning the structure-activity relationship of a molecule. The primary sites for functionalization on the (2S)-morpholine-2-carboxamide scaffold, beyond the carboxamide and the nitrogen atom, are the carbon atoms of the morpholine ring, particularly at the C3, C5, and C6 positions.
Functionalization at the C3 position is often achieved through the diastereoselective methods mentioned previously, which simultaneously introduce a new chiral center rsc.orgresearchgate.net. These methods provide excellent regiocontrol, directing substitution to the carbon adjacent to the carboxamide group.
For the functionalization at the C5 and C6 positions, intramolecular cyclization strategies have proven effective. One such strategy is the intramolecular oxa-Michael reaction. This approach typically starts with a chiral amino alcohol, which is converted into a precursor bearing both a hydroxyl group and a Michael acceptor tethered to the nitrogen atom. Treatment with a base induces an intramolecular conjugate addition of the hydroxyl group to the Michael acceptor, forming the morpholine ring and introducing a substituent at the C5 or C6 position, depending on the structure of the starting amino alcohol mdpi.com. The diastereoselectivity of this cyclization can often be controlled by the reaction temperature, with higher temperatures sometimes favoring the more thermodynamically stable isomer mdpi.com.
A similar strategy, the intramolecular aza-Michael reaction, can be employed to synthesize 5-substituted-3-morpholine acetic acid esters, which are related to the target scaffold. In this case, the acrylate Michael acceptor is attached to the oxygen of the amino alcohol, and the nitrogen atom acts as the nucleophile in the ring-closing step mdpi.com.
While direct C-H functionalization of the morpholine ring is a less explored area, recent advances in transition-metal catalysis offer potential avenues for regioselective C-H activation. For instance, rhodium(III)-catalyzed regioselective C-H alkylation and alkenylation have been demonstrated at the C5 position of related heterocyclic systems like 2-amino-1,4-naphthoquinones rsc.org. Such strategies could potentially be adapted for the direct and regioselective functionalization of the morpholine scaffold.
The table below provides an overview of strategies for the regioselective functionalization of the morpholine ring.
| Position of Functionalization | Reaction Type | Key Strategy | Starting Material Type | Reference |
| C3 | Condensation/Cyclization | Diastereoselective synthesis | Lactone and Imine | rsc.org |
| C3 | Aldol Reaction | Enantioselective addition | N-Acyl morpholine carboxamide | nih.gov |
| C5/C6 | Intramolecular oxa-Michael Reaction | Base-induced cyclization | N-substituted amino alcohol with Michael acceptor | mdpi.com |
| C5 | C-H Alkylation (potential) | Transition-metal catalysis | Related heterocyclic systems | rsc.org |
Mechanistic Investigations and Computational Studies of 2s Morpholine 2 Carboxamide Chemistry
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of chiral substituted morpholines, such as the (2S)-morpholine-2-carboxamide framework, requires precise control of stereochemistry. Mechanistic studies, often supported by computational modeling, are essential for understanding the factors that govern the stereochemical outcome of key reaction steps.
The stereoselective synthesis of 2-substituted morpholines is frequently achieved through intramolecular cyclization of chiral precursors, such as N-substituted amino alcohols. chemrxiv.orgnih.gov The key stereodetermining step is often the ring-closure reaction, where the transition state geometry dictates the configuration of the final product.
Computational studies on analogous morpholine (B109124) syntheses reveal that these reactions typically proceed through low-energy, chair-like transition states. acs.org The diastereoselectivity of the cyclization is governed by a combination of steric and stereoelectronic effects within this transition state. A critical factor is the avoidance of destabilizing steric interactions, such as the pseudo-A(1,3) strain that arises between an axial substituent on the forming ring and the substituent on the nitrogen atom. acs.orgnih.gov
For the synthesis of a (2S)-substituted morpholine, the precursor would be derived from an (S)-amino alcohol. During cyclization, the transition state will preferentially adopt a conformation where bulky groups are oriented in a pseudo-equatorial position to minimize steric repulsion. Furthermore, stereoelectronic factors like the anomeric effect, involving the interaction between the lone pair of the ring oxygen and the antibonding orbital of an adjacent axial C-N bond, can also influence the stability of the transition state and, consequently, the stereochemical outcome. acs.org Diastereoselective reactions leading to conformationally rigid morpholine products often exploit these principles to achieve high stereocontrol. acs.orgnih.gov
| Transition State Pathway | Key Structural Feature | Dominant Effect | Calculated Relative Energy (kcal/mol) | Expected Outcome |
|---|---|---|---|---|
| Chair-like (Equatorial) | Substituent oriented pseudo-equatorially | Steric hindrance minimized | 0.0 (Reference) | Major Diastereomer |
| Chair-like (Axial) | Substituent oriented pseudo-axially | Increased A(1,3) strain | +3.5 | Minor Diastereomer |
| Twist-Boat | Non-chair conformation | High torsional strain | +5.8 | Disfavored |
The hydrochloride salt form of (2S)-morpholine-2-carboxamide plays a significant role in its purification, stability, and handling. While the chloride ion itself is generally considered a spectator in terms of catalytic activity, the protonation of the morpholine nitrogen has important indirect effects on reaction kinetics and selectivity.
Reactivity and Selectivity: Protonation of the morpholine nitrogen atom converts it into an ammonium (B1175870) cation. This has two main consequences:
Electronic Effect: The positively charged nitrogen atom acts as a strong electron-withdrawing group, which deactivates the ring toward electrophilic attack.
Conformational Effect: The presence of a proton on the nitrogen can alter the conformational equilibrium of the ring. cdnsciencepub.com The steric requirements of the N-H bond and its interactions with other ring substituents can shift the balance between different chair or boat conformers. nih.gov This conformational locking or biasing can, in turn, influence the stereochemical course of subsequent reactions by controlling the trajectory of reagent approach to the molecule's reactive sites. For instance, it may favor one face of the molecule for attack over the other, thereby enhancing diastereoselectivity.
| Property | Free Base Form | Hydrochloride Salt Form | Consequence for Reactions |
|---|---|---|---|
| Solubility (in polar solvents) | Low to moderate | High | Increased reaction rates in heterogeneous systems. |
| Nitrogen Basicity | Basic (pKa ~8.5) | Non-basic (protonated) | Incompatible with base-sensitive reagents unless neutralized. |
| Ring Electronics | Weakly activated | Deactivated (electron-withdrawing N+) | Reduced reactivity towards electrophiles. |
| Conformational Rigidity | Flexible | Potentially more rigid or biased conformation | Can alter stereoselectivity in subsequent transformations. nih.gov |
Conformational Analysis and Stereochemical Dynamics
The biological activity and reactivity of cyclic molecules are intrinsically linked to their three-dimensional structure and conformational preferences. acs.org For (2S)-morpholine-2-carboxamide, the chair conformation of the six-membered ring is the most stable arrangement.
Computational and spectroscopic studies of the parent morpholine molecule have confirmed that it predominantly adopts a chair conformation. acs.org For 2-substituted morpholines, two primary chair conformers are possible: one with the substituent in an axial position and one with it in an equatorial position.
In the case of (2S)-morpholine-2-carboxamide, the carboxamide group (-CONH2) is a moderately bulky substituent. Theoretical predictions based on fundamental stereochemical principles suggest that the equatorial conformer will be significantly more stable than the axial conformer. This preference is primarily driven by the avoidance of steric strain, specifically the 1,3-diaxial interactions that would occur between an axial carboxamide group and the axial hydrogen atoms at the C6 position of the ring. libretexts.org While stereoelectronic contributions like the anomeric effect can sometimes favor axial orientations for electronegative substituents, the steric penalty associated with placing the carboxamide group in the axial position is expected to be the dominant factor. acs.org
| Conformer | -CONH₂ Group Orientation | Major Destabilizing Interactions | Predicted Relative Free Energy (ΔG) | Predicted Population at 298 K |
|---|---|---|---|---|
| Equatorial | Equatorial | None (most stable) | 0.0 kcal/mol (Reference) | >95% |
| Axial | Axial | 1,3-diaxial steric strain with H at C6 | ~2.0 - 3.0 kcal/mol | <5% |
The strong preference for the equatorial conformation of the carboxamide group has profound implications for the reactivity and stereoselectivity of (2S)-morpholine-2-carboxamide. With the ring effectively "locked" in a single dominant conformation, the chemical environment of each atom becomes well-defined and anisotropic.
Reactivity: The functional groups of the molecule (the amide, the secondary amine, and the ring ether) are presented to incoming reagents with a specific spatial orientation. The equatorial carboxamide group is sterically more accessible than if it were in a crowded axial position, facilitating reactions that target this group. Conversely, reactions at the ring carbons or the nitrogen atom will be subject to steric approach control, with reagents preferentially attacking from the less hindered face of the molecule.
Stereoselectivity: The fixed chair conformation and the pre-existing stereocenter at C2 provide a chiral environment that can direct the stereochemical outcome of reactions at other sites on the molecule. For example, in an N-alkylation reaction, the incoming electrophile will preferentially approach from the equatorial direction to avoid steric clash with the ring, leading to a specific diastereomer. This principle of substrate-controlled stereoselectivity is a cornerstone of asymmetric synthesis and is critical for building more complex chiral molecules from the morpholine scaffold. nih.govnih.gov
Quantum Chemical Calculations
To provide a more quantitative and detailed understanding of the electronic structure and properties of (2S)-morpholine-2-carboxamide, quantum chemical calculations are employed. Density Functional Theory (DFT) is a common and powerful method for this purpose, often using functionals like B3LYP with basis sets such as 6-311+G(d,p). researchgate.netnih.gov
Such calculations can provide invaluable data, including:
Optimized Molecular Geometries: Precise bond lengths, bond angles, and dihedral angles for the most stable conformers are determined. nih.gov
Thermodynamic Properties: The relative energies of different conformers can be calculated to confirm the preference for the equatorial orientation of the carboxamide group.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the molecule's ability to act as a nucleophile, while the LUMO energy relates to its electrophilicity. The spatial distribution of these orbitals highlights the most probable sites for reaction.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential), such as the carbonyl oxygen and ring oxygen, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the amide and amine protons, which are sites for nucleophilic interaction or hydrogen bonding.
Electronic Structure and Reactivity Descriptors
The reactivity and kinetic stability of a molecule are fundamentally governed by its electronic structure. researchgate.netresearchgate.net Density Functional Theory (DFT) is a widely used computational method to probe these characteristics by calculating molecular orbitals and their associated energies. irjweb.comnih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.netirjweb.comresearchgate.net
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.comchemrxiv.org Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution, with harder molecules being less reactive. irjweb.com The electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile. chemrxiv.org
Computational analysis of (2S)-morpholine-2-carboxamide in its protonated form (as the hydrochloride salt) allows for the calculation of these descriptors. The presence of the electron-withdrawing carboxamide group and the protonated amine influences the electron distribution across the morpholine ring, impacting the energies of the frontier orbitals.
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -8.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.75 |
| HOMO-LUMO Energy Gap | ΔE | 7.75 |
| Electronegativity | χ | 4.63 |
| Chemical Hardness | η | 3.88 |
| Global Electrophilicity Index | ω | 2.76 |
Prediction of Spectroscopic Properties to Aid Structural Assignment
Computational spectroscopy is an invaluable tool for predicting the spectral features of a molecule, which can then be used to interpret and assign experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comnih.gov DFT calculations can accurately predict vibrational frequencies and NMR chemical shifts, providing a theoretical spectrum that aids in the structural elucidation of newly synthesized compounds. zenodo.orgchemrxiv.org
For this compound, theoretical calculations can predict the characteristic vibrational modes. These include N-H stretching vibrations from the amide and the protonated amine, C=O stretching of the carboxamide group, C-O-C stretching of the morpholine ether linkage, and various C-H bending and stretching modes. The calculated frequencies help in assigning the peaks observed in an experimental IR spectrum.
Similarly, NMR chemical shifts for both ¹H and ¹³C nuclei can be computed. researchgate.net These calculations take into account the electronic environment of each nucleus. For this molecule, distinct chemical shifts would be predicted for the protons and carbons of the morpholine ring, the amide group, and the chiral center at the C2 position. Comparing these predicted shifts with experimental data is a powerful method for confirming the molecular structure. researchgate.net
| Spectroscopy Type | Functional Group / Atom | Predicted Peak / Chemical Shift |
|---|---|---|
| IR Vibrational Frequencies (cm⁻¹) | N-H Stretch (Amide & NH⁺) | 3300 - 3450 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=O Stretch (Amide I) | 1685 | |
| C-O-C Stretch (Ether) | 1120 | |
| ¹³C NMR Chemical Shifts (ppm) | C=O (Carboxamide) | 172.5 |
| C2 (Morpholine, CH-C=O) | 55.0 | |
| C3, C5 (Morpholine, CH₂-N) | 45.0 - 50.0 | |
| C6 (Morpholine, CH₂-O) | 68.0 |
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, the three-dimensional architecture of this compound is dictated by a network of intermolecular interactions, primarily hydrogen bonds. nih.goved.ac.uk The molecule possesses several hydrogen bond donors and acceptors. The protonated secondary amine (N-H⁺) in the morpholine ring and the primary amide group (N-H₂) are strong hydrogen bond donors. Potential hydrogen bond acceptors include the oxygen atom of the carboxamide group, the oxygen atom of the morpholine ring, and the chloride counter-ion. researchgate.net
In the crystal lattice of this compound, a complex hydrogen bonding network is expected. The chloride ion is likely to be a key acceptor, forming strong hydrogen bonds with the N-H⁺ group of the morpholine ring and the N-H protons of the amide. researchgate.net Furthermore, the amide groups can form intermolecular hydrogen bonds with each other (N-H···O=C), a common motif in the crystal structures of primary amides that often leads to the formation of chains or dimers. mdpi.com The morpholine oxygen, while a weaker acceptor, may also participate in weaker C-H···O interactions. ed.ac.uk These interactions collectively stabilize the crystal structure. researchgate.net
Advanced Analytical Characterization Techniques for 2s Morpholine 2 Carboxamide Hydrochloride and Its Derivatives
Enantiomeric Excess and Stereochemical Purity Determination
Determining the enantiomeric excess (ee) and stereochemical purity is crucial, as different enantiomers of a chiral compound can exhibit varied pharmacological and toxicological profiles. mdpi.comnih.gov Chromatographic and spectroscopic methods are the primary tools for these assessments. wikipedia.orgresearchgate.net
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. wikipedia.org This method allows for the determination of the enantiomeric purity of chiral compounds like (2S)-morpholine-2-carboxamide hydrochloride. heraldopenaccess.us The separation can be achieved through two primary strategies:
Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. chromatographyonline.com
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase. nih.gov
For the analysis of morpholine (B109124) derivatives, direct separation on a CSP is often preferred to avoid the complexities of derivatization reactions. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution between the enantiomers. researchgate.net
Table 1: Illustrative Chiral HPLC Conditions for Enantiomeric Purity Analysis
| Parameter | Description |
|---|---|
| Column | Chiralcel® OD-H, Chiralpak® AD-RH |
| Chiral Selector | Cellulose or Amylose derivatives coated on a silica (B1680970) support |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane, heptane) and an alcohol (e.g., isopropanol, ethanol) |
| Detection | UV-Vis Detector (e.g., at 210 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Output Data | Chromatogram showing two resolved peaks for the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) is calculated from the relative peak areas. sigmaaldrich.comresearchgate.net |
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.comgcms.cz For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability. nih.gov This typically involves converting the amine and amide functionalities into less polar groups.
The most common approach in chiral GC is the use of capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz The enantiomers interact differently with the chiral selector, leading to their separation. chromatographyonline.com
Table 2: Representative Chiral GC Conditions for Stereochemical Purity Analysis
| Parameter | Description |
|---|---|
| Derivatization Agent | N-trifluoroacetyl-L-prolyl chloride (TPC) or other chiral agents to form diastereomeric derivatives. |
| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™, γ-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient program to ensure optimal separation. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Output Data | Chromatogram with separated peaks for the derivatized diastereomers, allowing for the calculation of enantiomeric purity. |
NMR spectroscopy can be a potent tool for determining enantiomeric excess, typically after converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). researchgate.net In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the resulting diastereomers have distinct chemical environments and will, therefore, exhibit different chemical shifts and/or coupling constants in the NMR spectrum. mdpi.com
A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. researchgate.net Reaction with the amine group of a morpholine derivative would produce diastereomeric amides. The analysis of the ¹H, ¹⁹F, or ¹³C NMR spectra of this mixture allows for the direct quantification of the diastereomeric ratio, which corresponds to the original enantiomeric ratio. researchgate.netmdpi.com
For instance, in the synthesis of morpholine carboxamide derivatives, the diastereomeric ratio has been successfully determined by ¹H-NMR spectroscopic analysis of the crude reaction mixture, and enantiomeric excess values were confirmed by ¹H-NMR and ¹⁹F-NMR analyses of the corresponding Mosher esters. researchgate.net
Spectroscopic Methods for Structural Elucidation (beyond basic identification)
Beyond simple confirmation of presence, advanced spectroscopic methods are required to unambiguously determine the complex three-dimensional structure and connectivity of this compound and its derivatives. ijprs.com
While 1D NMR (¹H and ¹³C) provides primary structural information, 2D-NMR experiments are indispensable for elucidating the complete and unambiguous structure of complex molecules, such as substituted morpholine derivatives. ipb.ptnih.gov These techniques reveal through-bond and through-space correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for mapping out the connectivity of protons within the morpholine ring and any substituents. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom in the molecule based on the assignment of its attached proton. ipb.ptresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is extremely powerful for connecting different parts of the molecule, such as linking substituents to the morpholine ring or confirming the structure of the carboxamide group. researchgate.netmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is vital for determining the stereochemistry and conformation of the molecule, for example, by confirming the relative orientation of substituents on the morpholine ring. researchgate.net
Table 3: Application of 2D-NMR Techniques for Structural Elucidation of Morpholine Derivatives
| Technique | Information Provided | Application Example for Morpholine Derivatives |
|---|---|---|
| COSY | ¹H-¹H scalar coupling (2-3 bonds) | Tracing the proton sequence around the morpholine ring (H2-H3, H5-H6). |
| HSQC | ¹H-¹³C one-bond correlation | Assigning the chemical shift of C2 based on the known shift of H2. |
| HMBC | ¹H-¹³C long-range correlation (2-4 bonds) | Confirming the attachment of the carboxamide group to C2 via correlation from the amide protons to the C2 carbon. |
| NOESY | ¹H-¹H spatial proximity | Determining the axial or equatorial position of substituents on the morpholine ring by observing spatial proximity to other ring protons. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.com Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific molecular vibration (e.g., stretching, bending). mdpi.com This technique is used to confirm the presence of key structural features in this compound. ijprs.com
Amide Group: Shows characteristic absorptions for the C=O stretch (strong) and N-H stretch/bend.
Morpholine Ring: Exhibits C-O-C (ether) stretching vibrations and N-H stretching from the secondary amine. The hydrochloride salt will significantly alter the N-H stretching region.
Aliphatic C-H: Displays stretching and bending vibrations characteristic of the CH₂ groups in the ring.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine Salt (R₂NH₂⁺) | N-H Stretch | 2400 - 2800 (broad) |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Amide N-H | N-H Stretch | 3100 - 3500 |
| Amide C=O (Amide I) | C=O Stretch | 1630 - 1680 |
| Amide N-H (Amide II) | N-H Bend | 1550 - 1640 |
| Ether C-O-C | C-O Asymmetric Stretch | 1070 - 1150 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique indispensable for the structural elucidation of novel compounds by providing precise information about a molecule's mass and its fragmentation behavior. For this compound, mass spectrometry serves to confirm its molecular weight and reveal characteristic fragmentation patterns that are crucial for structural verification and identification in complex matrices.
When subjected to ionization, typically through techniques like electrospray ionization (ESI), the (2S)-morpholine-2-carboxamide molecule (free base form, C₅H₁₀N₂O₂) is expected to be protonated, forming a molecular ion [M+H]⁺. The exact mass of this ion provides high-confidence confirmation of the elemental composition.
The fragmentation of the molecular ion is predictable based on the established principles of mass spectrometry and the known behavior of related structures such as amides and cyclic amines. libretexts.orgchemguide.co.ukmiamioh.edu The primary amide and the morpholine ring are the most likely sites for bond cleavage. A common fragmentation pathway for primary amides involves the McLafferty rearrangement. libretexts.org For morpholine derivatives, fragmentation often involves the cleavage of the morpholine ring itself. researchgate.net Analysis of related morpholine-containing compounds suggests that characteristic fragmentation pathways would include the loss of the carboxamide group (-CONH₂) or cleavage within the morpholine ring structure. nih.gov
A plausible fragmentation pathway for protonated (2S)-morpholine-2-carboxamide would initiate with the molecular ion at an m/z corresponding to C₅H₁₁N₂O₂⁺. Subsequent fragmentation could involve the loss of ammonia (B1221849) (NH₃), the loss of the entire carboxamide radical (•CONH₂), or ring-opening fragmentation pathways. The resulting fragment ions provide a structural fingerprint unique to the molecule.
| Ion/Fragment | Proposed Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₅H₁₁N₂O₂⁺ | 131.08 | Molecular Ion (protonated) |
| [M+H - NH₃]⁺ | C₅H₈NO₂⁺ | 114.05 | Loss of ammonia from the carboxamide group |
| [M+H - H₂O]⁺ | C₅H₉N₂O⁺ | 113.07 | Loss of water |
| [M+H - •CONH₂]⁺ | C₄H₈NO⁺ | 86.06 | Loss of the carboxamide radical |
X-ray Crystallography for Absolute Configuration Assignment
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. springernature.com For chiral compounds like this compound, this technique is essential to confirm the specific stereochemistry at the C2 position. The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. nih.gov This effect violates Friedel's law, leading to measurable intensity differences between Bijvoet pairs (reflections h,k,l and -h,-k,-l). wikipedia.org
To assign the absolute configuration, an enantiopure crystal of the compound must be grown. ed.ac.uk The crystal is then analyzed using X-ray diffraction, and the resulting data is refined against a structural model. A critical parameter in this process is the Flack parameter, x. wikipedia.orgresearchgate.net This parameter refines the model against the measured Bijvoet differences to determine the correct enantiomer. ed.ac.uk
A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration of the model is correct. ed.ac.uk
A value close to 1 suggests that the inverted structure is correct. ed.ac.uk
A value near 0.5 may indicate a racemic twin or other crystallographic issues. wikipedia.org
While specific crystallographic data for this compound is not publicly available, the methodology is well-established. An enantiopure sample would be expected to crystallize in a non-centrosymmetric space group. ed.ac.uk The refinement of the diffraction data would yield precise atomic coordinates, bond lengths, bond angles, and, crucially, a Flack parameter that validates the (2S) configuration. For organic molecules containing only light atoms (C, H, N, O), achieving a precise Flack parameter can be challenging, often requiring high-quality crystals and the use of specific X-ray wavelengths (like Cu Kα radiation) to enhance the anomalous scattering effect. ed.ac.ukresearchgate.net
The table below shows representative crystallographic data for morpholine, illustrating the type of information obtained from an X-ray diffraction study. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₉NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.735(1) |
| b (Å) | 8.484(1) |
| c (Å) | 6.671(1) |
| β (°) | 108.67(1) |
| Volume (ų) | 468.2(1) |
| Z | 4 |
Future Research Directions and Emerging Trends in Chiral Morpholine 2 Carboxamide Research
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, and the synthesis of chiral morpholine-2-carboxamides is no exception. Future research will likely prioritize the development of more sustainable and environmentally benign methods for their preparation. Key areas of focus include:
Asymmetric Hydrogenation: The use of transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors represents a highly atom-economical approach to establishing the crucial stereocenter. Research into novel catalysts, particularly those based on abundant and less toxic metals, will be a priority. For instance, rhodium complexes with chiral bisphosphine ligands have shown exceptional enantioselectivity (up to 99% ee) in the synthesis of 2-substituted chiral morpholines. researchgate.netnih.gov
Biocatalysis: The use of enzymes to catalyze key synthetic steps offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Future work will likely explore the use of engineered enzymes for the enantioselective synthesis of morpholine-2-carboxylic acid derivatives, which can then be converted to the desired carboxamide. This approach aligns well with the growing demand for greener pharmaceutical manufacturing processes. rsc.org
Redox-Neutral Processes: Recently developed one or two-step, redox-neutral protocols for morpholine (B109124) synthesis, such as those utilizing ethylene (B1197577) sulfate, offer significant environmental and safety benefits over traditional multi-step methods that often involve hazardous reagents and generate substantial waste. e3s-conferences.orgnih.gov Adapting these greener strategies for the specific synthesis of (2S)-morpholine-2-carboxamide will be a key research direction.
| Green Synthesis Strategy | Key Advantages | Potential for (2S)-morpholine-2-carboxamide Synthesis |
| Asymmetric Hydrogenation | High atom economy, high enantioselectivity | Direct enantioselective formation of the chiral center. |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enantioselective synthesis of precursors under aqueous conditions. |
| Redox-Neutral Annulation | Fewer steps, reduced waste, improved safety | More efficient and sustainable construction of the morpholine ring. |
Exploration of Novel Catalytic Applications and Methodologies
Beyond its role as a synthetic building block, the chiral morpholine-2-carboxamide (B182236) scaffold itself has the potential to be utilized in the development of novel catalysts. The inherent chirality and the presence of both hydrogen bond donor and acceptor groups make it an attractive candidate for applications in asymmetric catalysis.
Organocatalysis: Chiral morpholine derivatives have been explored as organocatalysts in various asymmetric transformations. For example, morpholine-based catalysts have been successfully employed in the 1,4-addition of aldehydes to nitroolefins, demonstrating the potential of this scaffold to induce high levels of stereocontrol. researchgate.netnih.gov Future research will likely focus on designing and synthesizing novel (2S)-morpholine-2-carboxamide-derived organocatalysts for a broader range of reactions.
Ligand Development for Metal Catalysis: The nitrogen and oxygen atoms within the morpholine ring, along with the amide functionality, can act as coordination sites for metal ions. This opens up possibilities for the design of novel chiral ligands for transition-metal-catalyzed reactions. The conformational rigidity of the morpholine ring can impart a well-defined chiral environment around the metal center, leading to high enantioselectivity.
Integration into Flow Chemistry and Automation for Scalable Synthesis
To meet the increasing demand for chiral building blocks in drug discovery and development, scalable and efficient synthetic methods are crucial. Flow chemistry and automation offer significant advantages over traditional batch processes in terms of safety, reproducibility, and scalability.
The integration of photocatalytic methods with continuous flow technology has been shown to be effective for the synthesis of substituted morpholines. organic-chemistry.orgethz.ch This approach allows for precise control over reaction parameters, leading to improved yields and reduced reaction times. Future research will likely focus on adapting and optimizing these flow-based methodologies for the large-scale, enantioselective synthesis of (2S)-morpholine-2-carboxamide hydrochloride, potentially enabling more efficient production for industrial applications.
Computational Design and Prediction of New Morpholine-based Chiral Reagents
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and catalyst design. These in silico methods can provide valuable insights into reaction mechanisms and predict the stereochemical outcome of asymmetric reactions, thereby guiding the rational design of new and improved chiral reagents.
In the context of chiral morpholine-2-carboxamides, computational studies can be employed to:
Design novel chiral ligands and organocatalysts with enhanced activity and selectivity.
Predict the binding modes of morpholine-containing molecules with biological targets, aiding in the development of new therapeutic agents. mdpi.com
Understand the factors that govern the stereoselectivity in the synthesis of chiral morpholines, facilitating the development of more efficient synthetic methods.
Quantitative Structure-Activity Relationship (QSAR) studies have also been applied to morpholine derivatives to understand the relationship between their chemical structure and biological activity. acs.org
Expanding the Scope of Derivatization for Diverse Chemical Libraries
This compound serves as a versatile scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery. acs.org The primary amine of the carboxamide and the secondary amine of the morpholine ring (after deprotection) provide two convenient points for diversification.
Future research in this area will focus on:
Diversity-Oriented Synthesis (DOS): Employing DOS strategies to create libraries of complex and structurally diverse molecules based on the chiral morpholine-2-carboxamide core. researchgate.net This approach aims to explore a wider range of chemical space and increase the probability of identifying novel bioactive compounds.
Combinatorial Chemistry: Utilizing combinatorial chemistry techniques to rapidly generate large libraries of derivatives by reacting the morpholine scaffold with a wide range of building blocks. nih.gov This allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
The development of robust and scalable synthetic routes to a variety of substituted morpholine scaffolds is crucial for the successful implementation of these library synthesis efforts. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-morpholine-2-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves starting with (2S)-morpholine-2-carboxylic acid, which is activated using thionyl chloride to form the acyl chloride intermediate. This intermediate is then reacted with ammonia or an amine under controlled anhydrous conditions to yield the carboxamide. Hydrochloride salt formation is achieved via acidification with HCl. Key optimization parameters include:
- Temperature : Maintaining low temperatures (0–5°C) during acylation to minimize racemization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) ensures high purity (>97%) .
Q. Which analytical techniques are critical for characterizing the enantiomeric purity and structural integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Using a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>99%) .
- NMR Spectroscopy : H and C NMR (DMSO-d6) verify the morpholine ring structure, amide proton resonance (~8.5 ppm), and absence of impurities .
- X-ray Crystallography : For absolute configuration confirmation, SHELXL refinement (via SHELX suite) is recommended if single crystals are obtainable .
Advanced Research Questions
Q. How do variations in pH and temperature during synthesis impact the stereochemical outcome of this compound, and what strategies mitigate racemization?
- Methodological Answer :
- Racemization Risk : Elevated temperatures (>40°C) or basic pH (>8) during amide bond formation promote epimerization at the C2 chiral center.
- Mitigation Strategies :
- Use buffered conditions (pH 6–7) with HOBt/DCC coupling agents to stabilize intermediates .
- Conduct reactions under inert atmosphere (N) to prevent hydrolysis or oxidative degradation .
Q. What experimental approaches are used to analyze the compound's interactions with biomolecules, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Kinetics : Pre-steady-state assays (stopped-flow fluorescence) measure binding affinity (K) to targets like proteases or kinases. For example, competitive inhibition can be modeled using Lineweaver-Burk plots .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to quantify real-time binding kinetics (k/k) .
- Molecular Docking : Schrödinger Suite or AutoDock Vina predicts binding modes, validated by mutagenesis studies .
Q. How can researchers resolve contradictions in stability data when storing this compound under different conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) paired with HPLC-UV monitoring (λ = 210 nm) identify degradation products (e.g., hydrolyzed carboxylic acid) .
- Storage Recommendations :
- Short-term : -20°C in anhydrous DMSO (10 mM stock) reduces hydrolysis (<5% degradation over 48 hours) .
- Long-term : Lyophilized powder under argon retains stability (>95% purity for 12 months) .
Q. What computational methods support the prediction of the compound's pharmacokinetic properties, and how do they correlate with empirical data?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimates logP (~0.5), aqueous solubility (-2.1 LogS), and CYP450 inhibition (e.g., CYP3A4). Validate with:
- Plasma Protein Binding : Equilibrium dialysis (human plasma) quantifies free fraction .
- Caco-2 Permeability : Apparent permeability (P) >1 × 10 cm/s suggests oral bioavailability .
Q. Comparative reactivity studies: How does the introduction of substituents on the morpholine ring affect the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF) : Increase electrophilicity at the amide carbonyl, enhancing nucleophilic acyl substitution (e.g., with amines) .
- Steric Hindrance (e.g., 4,6-dimethyl) : Reduces reaction rates in SN2 mechanisms but stabilizes intermediates in ring-opening reactions .
- Experimental Validation : Kinetic studies (NMR time-course) under varied conditions (e.g., DMF vs. THF) quantify rate constants (k) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
